

Application Notes and Protocols for Cellular Labeling with DBCO-S-S-acid

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Compound of Interest		
Compound Name:	DBCO-S-S-acid	
Cat. No.:	B12416105	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-S-S-acid is a versatile chemical tool primarily utilized in bioconjugation and the development of antibody-drug conjugates (ADCs).[1][2] Its structure incorporates three key functional elements: a dibenzocyclooctyne (DBCO) group, a cleavable disulfide (-S-S-) bond, and a carboxylic acid (-COOH) moiety.[3][4] The DBCO group enables highly specific and efficient covalent labeling of azide-modified molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This bioorthogonal reaction proceeds readily in aqueous environments and is well-suited for labeling live cells without inducing cytotoxicity.

The integrated disulfide bond provides a cleavable linker, allowing for the release of conjugated cargo within the reducing environment of the cell or upon treatment with exogenous reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The terminal carboxylic acid offers a handle for further conjugation to other molecules, such as fluorophores, drugs, or affinity tags, using standard amine-reactive crosslinking chemistry (e.g., EDC/NHS activation).

These application notes provide detailed protocols for the metabolic labeling of cells with azide sugars and their subsequent labeling with **DBCO-S-S-acid**, as well as a protocol for the cleavage of the disulfide linker.



Principle of the Technology

The cell labeling strategy is a two-step process:

- Metabolic Glycoengineering: Cells are cultured with a peracetylated azide-modified monosaccharide, such as N-azidoacetyl-D-mannosamine (Ac4ManNAz). The cell's metabolic machinery processes this sugar analog and incorporates it into cell surface glycans, effectively displaying azide groups on the cell surface.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-modified cells are then
 treated with the DBCO-S-S-acid reagent. The strained alkyne of the DBCO group reacts
 specifically and covalently with the azide groups on the cell surface, resulting in stable
 labeling of the cells.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azide Sugars and Subsequent DBCO-S-S-acid Conjugation

This protocol describes the introduction of azide groups onto the cell surface via metabolic labeling followed by the click chemistry reaction with **DBCO-S-S-acid**.

Materials:

- Mammalian cells of interest (e.g., HeLa, A549, MCF-7)
- Complete cell culture medium
- Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
- Dimethyl sulfoxide (DMSO)
- DBCO-S-S-acid
- Phosphate-buffered saline (PBS), pH 7.4
- Appropriate culture vessels (e.g., plates, flasks, or glass-bottom dishes for microscopy)



Procedure:

Part A: Metabolic Labeling

- Cell Seeding: Seed cells in the desired culture vessel at a density that will ensure they are in a logarithmic growth phase during the labeling period. Allow cells to adhere overnight under normal growth conditions (e.g., 37°C, 5% CO2).
- Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a stock solution (e.g., 10 mM).
- Metabolic Incorporation: Add the Ac4ManNAz stock solution to the complete cell culture medium to achieve a final concentration of 25-50 μM.
- Incubation: Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.

Part B: DBCO-S-S-acid Labeling

- Prepare DBCO-S-S-acid Solution: Prepare a stock solution of DBCO-S-S-acid in DMSO (e.g., 10 mM). Dilute the stock solution in pre-warmed complete growth media to the desired final working concentration (a typical starting concentration is 15 μM).
- Washing: Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any residual culture medium and unincorporated azide sugar.
- Labeling Reaction: Add the DBCO-S-S-acid working solution to the cells and incubate for 1 hour at 37°C.
- Final Washes: Wash the cells three times with PBS to remove any unbound DBCO-S-S-acid.
- Downstream Analysis: The cells are now labeled and ready for downstream applications. If a
 fluorescent molecule was conjugated to the carboxylic acid of DBCO-S-S-acid, the cells can
 be analyzed by fluorescence microscopy or flow cytometry.

Protocol 2: Cleavage of the Disulfide Linker



This protocol describes the cleavage of the disulfide bond within the **DBCO-S-S-acid** linker to release the conjugated molecule from the cell surface.

Materials:

- Cells labeled with DBCO-S-S-acid conjugate
- Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
- PBS, pH 7.4

Procedure:

- Prepare Reducing Agent Solution: Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water, pH adjusted to ~7). Dilute the stock solution in PBS to a final working concentration (e.g., 10-50 mM DTT or 5-20 mM TCEP).
- Washing: Gently wash the DBCO-S-S-acid labeled cells twice with PBS.
- Cleavage Reaction: Add the reducing agent solution to the cells and incubate at room temperature or 37°C. The incubation time will depend on the desired extent of cleavage and can range from 15 minutes to 2 hours.
- Sample Collection: Collect the supernatant, which will contain the released cargo. The cells
 can also be lysed for further analysis.
- Analysis: Analyze the supernatant and/or cell lysate to confirm the cleavage and release of the conjugated molecule.

Quantitative Data Summary

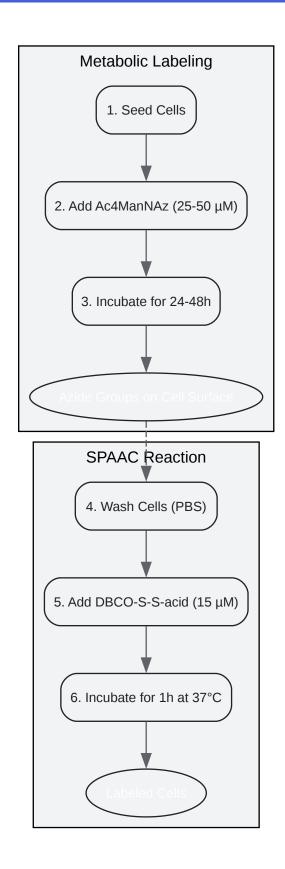
The efficiency of the labeling process is dependent on several factors, including the cell type, concentration of reagents, and incubation times. The following table provides a summary of typical quantitative parameters for DBCO-based cell labeling.



Parameter	Typical Value	Reference(s)
Ac4ManNAz Concentration	25-50 μΜ	
Ac4ManNAz Incubation Time	24-48 hours	-
DBCO Reagent Concentration	15 μΜ	-
DBCO Labeling Incubation Time	1 hour at 37°C	_
DBCO-Azide Reaction Rate	~0.1 M ⁻¹ s ⁻¹	-

Visualizations

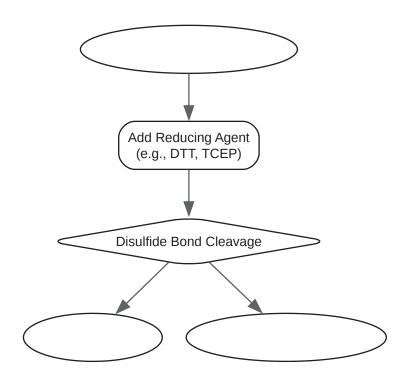




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Caption: Experimental workflow for labeling cells with DBCO-S-S-acid.





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Caption: Cleavage of the disulfide linker in **DBCO-S-S-acid**.

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